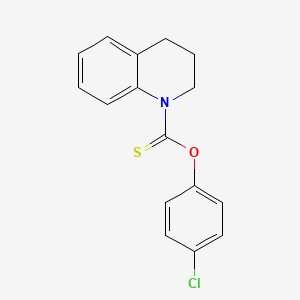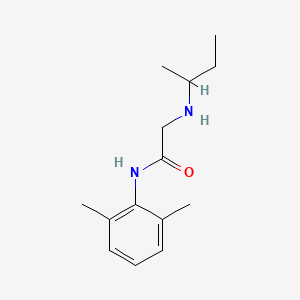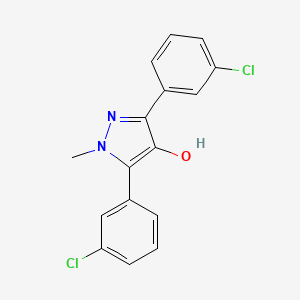
Cyclopropanol, 1-methoxy-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanol, 1-methoxy-2-phenyl- is an organic compound that features a cyclopropane ring substituted with a methoxy group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 1-methoxy-2-phenyl- typically involves the reaction of methanol with propylene oxide in the presence of a tertiary amine catalyst at temperatures ranging from 90 to 110°C . This reaction produces a crude liquid, which is then distilled to obtain the desired product .
Industrial Production Methods
Industrial production methods for Cyclopropanol, 1-methoxy-2-phenyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of racemic catalysts and asymmetric tetradentate complexes with metal atoms has been reported to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanol, 1-methoxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclopropanol, 1-methoxy-2-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of Cyclopropanol, 1-methoxy-2-phenyl- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A simple cyclopropane ring without any substituents.
Cyclopropanol: A cyclopropane ring with a hydroxyl group.
1-Methoxy-2-propanol: A similar compound with a methoxy group and a propanol backbone.
Uniqueness
Cyclopropanol, 1-methoxy-2-phenyl- is unique due to the presence of both a methoxy group and a phenyl group on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
56955-33-0 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-methoxy-2-phenylcyclopropan-1-ol |
InChI |
InChI=1S/C10H12O2/c1-12-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |
InChI-Schlüssel |
UUFYKYURZWRSFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC1C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)




![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)





![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)

